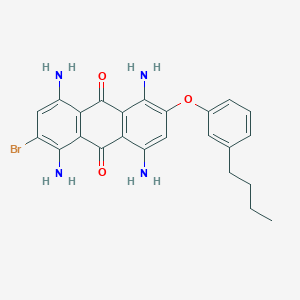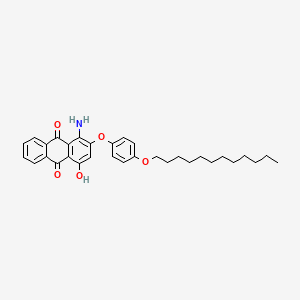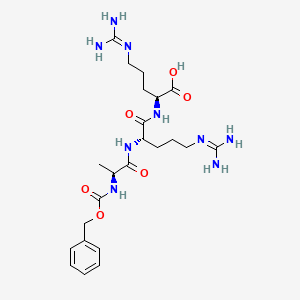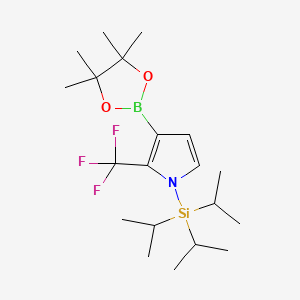
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups, a bromine atom, and a butylphenoxy group attached to an anthracene-9,10-dione core
Métodos De Preparación
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Bromination: Introduction of a bromine atom to the anthracene-9,10-dione core.
Amination: Introduction of amino groups at specific positions on the anthracene ring.
Phenoxy Substitution: Attachment of the butylphenoxy group to the anthracene core.
The reaction conditions for each step may vary, but they often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The bromine atom and amino groups can participate in substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism by which 1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound’s multiple amino groups allow it to form hydrogen bonds and other interactions with these targets, potentially disrupting their normal function. The bromine atom and butylphenoxy group may also contribute to the compound’s overall reactivity and specificity.
Comparación Con Compuestos Similares
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione can be compared with other similar compounds, such as:
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione: Similar structure but with an octylphenoxy group instead of a butylphenoxy group.
1,4,5,8-Tetraamino-2-bromo-6-(3-fluorophenoxy)anthracene-9,10-dione: Similar structure but with a fluorophenoxy group instead of a butylphenoxy group.
2,3,5,6-Tetraamino-1,4-benzoquinone: Similar in having multiple amino groups but with a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88602-04-4 |
|---|---|
Fórmula molecular |
C24H23BrN4O3 |
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H23BrN4O3/c1-2-3-5-11-6-4-7-12(8-11)32-16-10-15(27)18-20(22(16)29)24(31)17-14(26)9-13(25)21(28)19(17)23(18)30/h4,6-10H,2-3,5,26-29H2,1H3 |
Clave InChI |
FOPQPWKYYFXJJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)

![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)



![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)



